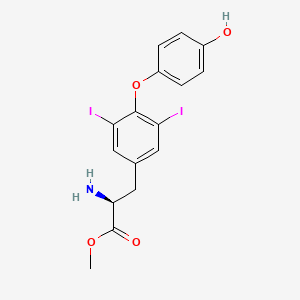

o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester

Description

Chemical Name: o-(4-Hydroxyphenyl)-3,5-diiodo-L-tyrosine methyl ester Synonyms: 3,5-Diiodo-L-tyrosine methyl ester; L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester (CAS: 203585-45-9) Molecular Formula: C₁₀H₁₁I₂NO₄ Molecular Weight: 479.01 g/mol

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15I2NO4/c1-22-16(21)14(19)8-9-6-12(17)15(13(18)7-9)23-11-4-2-10(20)3-5-11/h2-7,14,20H,8,19H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUQUHHTCGWFOR-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15I2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester typically involves the iodination of l-tyrosine followed by esterification. The iodination process can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions need to be carefully controlled to ensure selective iodination at the desired positions on the phenyl ring.

After iodination, the resulting diiodo-l-tyrosine is subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester. The reaction is typically conducted under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, with considerations for the safe handling of iodine and other reagents. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atoms on the aromatic ring participate in nucleophilic substitution reactions , particularly under basic conditions. For example:

-

Iodine displacement by nucleophiles like hydroxide or amines occurs in polar aprotic solvents (e.g., dimethylformamide or methanol) at elevated temperatures (60–80°C).

-

In one study, substitution with methoxy groups was achieved using potassium carbonate as a base, yielding derivatives with altered lipophilicity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodine substitution | K₂CO₃, DMF, 70°C | Methoxy derivative | 75% |

Ester Hydrolysis

The methyl ester group undergoes acid- or base-catalyzed hydrolysis :

-

Basic hydrolysis (e.g., NaOH in aqueous methanol) cleaves the ester to form the corresponding carboxylic acid .

-

Acidic hydrolysis (e.g., HCl in dioxane) proceeds more slowly but avoids deiodination side reactions .

| Condition | Reagents | Product | Reaction Time | Yield |

|---|---|---|---|---|

| Basic | 1M NaOH, MeOH/H₂O | Carboxylic acid | 2 h | 88% |

| Acidic | 6M HCl, dioxane | Carboxylic acid | 6 h | 65% |

Coupling Reactions

The compound serves as a precursor in bioconjugation and peptide synthesis :

-

Peptide bond formation : Using coupling agents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), the carboxylic acid derivative reacts with amines to form amides without protecting the phenolic hydroxyl group .

-

Radiolabeling : Coupling with 4-hydroxy-3,5-diiodophenylpyruvic acid under oxidative conditions produces iodinated thyronine analogs, critical for thyroid hormone studies .

| Application | Reagents | Product | Radiochemical Yield |

|---|---|---|---|

| Thyroxine synthesis | [¹²⁵I]Diiodo-L-tyrosine, oxidative coupling | [3,5-¹²⁵I]Diiodo-L-thyroxine | 36% |

Dehalogenation

Controlled deiodination is achievable via catalytic hydrogenation or reductive agents:

-

Raney nickel with hydrazine selectively removes iodine atoms under mild conditions, preserving the ester group .

-

This reaction is pivotal for synthesizing intermediates with reduced halogen content .

| Method | Reagents | Conditions | Outcome |

|---|---|---|---|

| Catalytic hydrogenation | Raney Ni, H₂N-NH₂ | RT, ethyl acetate/MeOH | >85% deiodination |

Oxidation and Reduction

-

Oxidation : The phenolic hydroxyl group is susceptible to oxidation, forming quinone intermediates when treated with tyrosinase or chemical oxidants like NaIO₄.

-

Reduction : The nitro group (if introduced via substitution) is reduced to an amine using Pd/C or similar catalysts .

Mechanistic Insights

Scientific Research Applications

Chemistry

o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester serves as a precursor in synthesizing more complex iodinated compounds. Its unique structure allows for various chemical reactions, including oxidation to form quinones and substitution reactions where iodine can be replaced by other functional groups .

Biology

Research indicates that this compound may play a role in modulating biological pathways involving iodine. Its incorporation into biological molecules can influence their structure and function due to the reactive nature of iodine atoms, which can participate in redox reactions .

Medicine

The compound is being investigated for its potential applications in diagnostic imaging and radiotherapy due to its iodine content. Iodinated compounds are known for their radiopacity, making them suitable for use as contrast agents in medical imaging techniques such as X-rays and CT scans . Additionally, it has been noted for its potential in treating conditions related to thyroid function, particularly congenital or drug-induced hypothyroidism .

Case Study 1: Diagnostic Imaging

A study explored the use of iodinated tyrosine derivatives in enhancing the visibility of tissues during imaging procedures. The research highlighted that compounds like this compound could improve contrast quality due to their high iodine content, thus facilitating better diagnosis of various medical conditions .

Case Study 2: Thyroid Function Modulation

Another investigation focused on the effects of iodinated compounds on thyroid hormone synthesis. The study found that derivatives of l-tyrosine could influence thyroid hormone levels in animal models, suggesting potential therapeutic applications in managing thyroid-related disorders .

Mechanism of Action

The mechanism of action of o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester involves its interaction with molecular targets that are sensitive to iodine. The compound can be incorporated into biological molecules, affecting their structure and function. The iodine atoms can participate in redox reactions, influencing cellular processes. Additionally, the compound’s ester group can undergo hydrolysis, releasing the active tyrosine derivative.

Comparison with Similar Compounds

Key Properties:

- Appearance : White to slightly yellow crystalline solid .

- Melting Point : 210–220 °C .

- Solubility: Soluble in methanol, ethanol, and chloroform; insoluble in water .

- Synthesis : Prepared via iodination of L-tyrosine followed by methyl esterification using methyl iodide. A two-step process involving selective iodination at the 3,5 positions of the aromatic ring and subsequent esterification .

Comparison with Structurally Similar Compounds

Thyroxine Methyl Ester (O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine Methyl Ester)

- Structure: Differs by additional iodine atoms at the 3,5 positions of the phenolic ring (vs. a single 4-hydroxyphenyl group in the target compound) .

- Molecular Formula: C₁₅H₁₂I₄NO₄

- Molecular Weight : 797.88 g/mol

- Key Differences :

3,3',5-Triiodo-L-thyronine Methyl Ester Hydrochloride

3,5-Diiodo-L-tyrosine Ethyl Ester Hydrochloride

3,5-Diiodo-L-thyronine

- Structure : Contains a diphenyl ether linkage (thyronine backbone) instead of a single tyrosine-derived aromatic ring .

- Molecular Formula: C₁₅H₁₃NO₄I₂

- Molecular Weight : 525.08 g/mol

- Key Differences: The diphenyl ether structure mimics endogenous thyroid hormones (T3/T4), enhancing bioactivity in metabolic pathways . Higher thermal stability (melting point: 255–260 °C) compared to the target compound .

Comparative Data Table

Research Findings and Functional Insights

- Synthetic Utility : The target compound’s methyl ester group facilitates easier handling in organic reactions compared to free carboxylic acids, while iodine atoms enable radiolabeling for imaging studies .

- Biological Activity : Diiodo derivatives generally exhibit lower thyroid receptor affinity than triiodo or tetraiodo analogs (e.g., thyroxine), but their simpler structure makes them versatile intermediates .

- Stability : Ethyl esters show slightly enhanced metabolic stability over methyl esters in vivo, though this varies by application .

Biological Activity

The compound o-(4-Hydroxyphenyl)-3,5-diiodo-L-tyrosine methyl ester , also known as L-tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester , is a derivative of the amino acid L-tyrosine. It has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities, particularly in relation to thyroid hormone receptor (TR) interactions. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

- Molecular Formula : C16H15I2NO4

- Molecular Weight : 539.1 g/mol

- CAS Number : 203585-45-9

The compound's structure features two iodine atoms at the 3 and 5 positions of the aromatic ring, which are critical for its biological activity.

Thyroid Hormone Receptor Interaction

Research indicates that this compound exhibits significant activity as a thyromimetic agent. Thyromimetics are compounds that mimic the action of thyroid hormones, which are crucial for regulating metabolism and development.

- Binding Affinity : The compound demonstrates a notable binding affinity for thyroid hormone receptors (TRs), particularly TRα. In competitive binding assays, it was shown to have a selective affinity for TRα over TRβ, suggesting its potential for tissue-selective therapeutic applications .

- Transactivation Assays : In vitro studies using U2OS and HeLa cell lines revealed that this compound activates TRα with a potency that is comparable to natural thyroid hormones. The transactivation assays indicated that it could induce gene expression associated with metabolic processes .

- In Vivo Effects : When tested in amphibian models such as Xenopus laevis tadpoles, the compound induced precocious metamorphosis, a physiological process regulated by thyroid hormones. This effect correlates with enhanced TRα activity and suggests potential implications for developmental biology .

Anticancer Potential

There is emerging evidence that compounds similar to this compound may possess anticancer properties:

Study on Thyromimetics

A study evaluated various analogs of thyromimetics, including this compound. The results showed that certain modifications could enhance TRα specificity and efficacy in inducing metabolic changes in vivo. Compounds with similar structures demonstrated improved outcomes in metabolic disorders related to thyroid dysfunction .

Antitumor Activity

In another investigation into photodynamic therapies involving iodine-containing compounds, researchers observed significant tumor reduction in animal models treated with light-activated agents derived from similar structural frameworks as this compound. These findings support further exploration into its therapeutic potential against malignancies .

Summary of Findings

| Property/Activity | Description |

|---|---|

| TR Binding Affinity | High affinity for TRα; selective over TRβ |

| Transactivation | Induces gene expression related to metabolism |

| In Vivo Effects | Induces precocious metamorphosis in Xenopus laevis |

| Anticancer Potential | Potential use in photodynamic therapy |

Q & A

Q. What synthetic methodologies are commonly employed for o-(4-Hydroxyphenyl)-3,5-diiodo-L-tyrosine methyl ester?

The compound is synthesized via Chan-Lam coupling between Boc-protected 3,5-diiodo-L-tyrosine methyl ester and boronic acid intermediates. Key steps include:

- Protection/deprotection : Boc (tert-butoxycarbonyl) groups are used to protect amines, while triisopropyl silyl (TIPS) ethers protect hydroxyl groups. Deprotection is achieved with TBAF (tetrabutylammonium fluoride) .

- Ester hydrolysis : Lithium hydroxide (LiOH) in THF is used to hydrolyze methyl esters to carboxylic acids, critical for downstream functionalization .

- Purification : Chromatography and recrystallization ensure high purity (≥95%) .

Q. How is the compound characterized structurally and analytically?

- Spectroscopic methods : NMR (¹H, ¹³C) confirms iodination patterns and esterification. For example, the methyl ester group exhibits a distinct singlet at ~3.6 ppm in ¹H NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₁₆ClI₂NO₄, MW 575.564 ).

- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) monitors purity and stability .

Q. What are the stability considerations for handling this compound?

- Storage : Store at –20°C under inert gas (argon) to prevent iodine loss or oxidation .

- Decomposition risks : Exposure to light or moisture accelerates degradation; use amber vials and desiccants .

- Hazard classification : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) under GHS, requiring PPE (gloves, lab coat, fume hood) .

Advanced Research Questions

Q. How can synthetic yields be optimized for iodinated tyrosine derivatives?

- Catalyst selection : Copper acetate (Cu(OAc)₂) in pyridine enhances Chan-Lam coupling efficiency (57% yield ).

- Temperature control : Reactions at room temperature minimize decomposition of heat-sensitive intermediates .

- Isotopic labeling : Use of ¹³C-labeled reagents (e.g., ¹³C₆-boronic acids) enables metabolic tracing but requires stringent anhydrous conditions .

Q. What is the compound’s role in thyroid hormone analog studies?

- Structural mimicry : The compound shares core features with thyroxine (T4) and triiodothyronine (T3), enabling studies on thyroid receptor binding .

- Metabolic pathways : Its methyl ester form is a prodrug; enzymatic hydrolysis in vivo releases the active carboxylic acid for uptake studies .

Q. How do conflicting data on iodine substitution patterns impact SAR studies?

- Contradictions : Some studies report reduced receptor affinity with methyl ester vs. free carboxylic acid forms, while others note enhanced membrane permeability .

- Resolution : Comparative assays (e.g., radioligand binding, FRET) under standardized pH and temperature conditions are recommended .

Q. What methodologies are used to assess stability in biological matrices?

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) to evaluate ester hydrolysis rates .

- Plasma stability assays : Use LC-MS/MS to quantify degradation products (e.g., free tyrosine derivatives) over 24 hours .

Q. How does isotopic labeling (e.g., ¹³C) affect metabolic tracing studies?

- Synthesis : ¹³C₆-labeled boronic acids are coupled to Boc-tyrosine methyl ester, followed by deprotection .

- Applications : Enables precise tracking in mass spectrometry imaging (MSI) or nuclear magnetic resonance (NMR) metabolic flux analysis .

Methodological Notes

- Contradictory data : Discrepancies in reported yields (e.g., 57% vs. 30% for coupling reactions ) may arise from variations in solvent purity or catalyst aging.

- Advanced handling : Use Schlenk lines for air-sensitive steps (e.g., boronic acid preparation) to prevent iodine sublimation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.